(R,S)-Boc-2-amino-tetradecanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

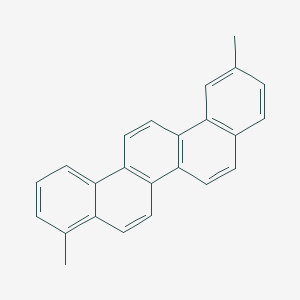

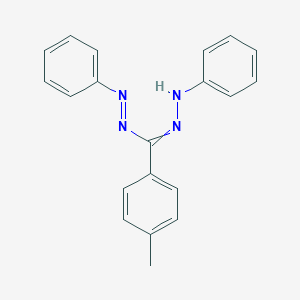

(R,S)-Boc-2-amino-tetradecanoic acid is a synthetic amino acid derivative that is protected by a tert-butyl carbamate (Boc) group. This protection is commonly used in peptide synthesis to protect the amino group from unwanted reactions. The (R,S) notation indicates that the compound can exist as two enantiomers, which are mirror images of each other. These enantiomers can have different properties and reactivities in biological systems.

Synthesis Analysis

The synthesis of related Boc-protected amino acids has been described in the literature. For instance, the synthesis of (R)- and (S)-tetrahydroisoquinoline-1-carboxylic acids was achieved using a sequence of ozonolysis, reduction, oxidation, and deprotection steps starting from N-Boc-protected precursors . Another study reported the synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a precursor to an unusual amino acid residue, through a Suzuki coupling followed by asymmetric hydrogenation . These methods highlight the versatility of Boc-protected intermediates in synthesizing complex amino acid derivatives.

Molecular Structure Analysis

The molecular structure of (R,S)-Boc-2-amino-tetradecanoic acid would consist of a long carbon chain (tetradecanoic acid) with an amino group at the second carbon, protected by a Boc group. The presence of chiral centers at the carbon bearing the amino group allows for the existence of R and S enantiomers. The Boc group is typically added to the amino group to facilitate the synthesis and purification of amino acid derivatives and is removed under acidic conditions once the desired reactions are completed.

Chemical Reactions Analysis

Boc-protected amino acids are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including coupling reactions to form peptides, selective deprotection, and modifications of the side chain. The Boc group itself can be removed under acidic conditions without affecting other protecting groups, which is advantageous in multi-step syntheses . The specific reactivity of (R,S)-Boc-2-amino-tetradecanoic acid would depend on the other functional groups present in the molecule and the stereochemistry of the chiral center.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids depend on the length of the carbon chain and the nature of the side chains. Generally, these compounds are solid at room temperature and have relatively high melting points due to the bulky Boc group. They are soluble in organic solvents and can be purified by standard techniques such as crystallization or chromatography. The Boc group increases the overall hydrophobicity of the molecule, which can affect its solubility and reactivity .

科学的研究の応用

Synthesis of Natural and Unnatural Amino Acids

- Boc-protected amino acids serve as key intermediates in the synthesis of differentially substituted amino acids present in naturally occurring inhibitors of histone deacetylase (HDAC). These compounds are crucial for the preparation of analogues of natural cyclic tetrapeptide HDAC inhibitors, demonstrating the role of Boc-amino acids in the development of bioactive compounds (Rodriquez et al., 2006).

Peptide Mimetics and Drug Development

- Boc-protected amino acids are utilized in the rapid synthesis of peptidomimetics, including opioid ligands, highlighting their significance in developing potent pharmaceuticals with enhanced efficacy (Bender et al., 2015). Additionally, they are instrumental in creating amino acid-based cross-linked polymer gels with potential applications in drug delivery and tissue engineering (Vaish et al., 2015).

Advanced Materials and Chemical Synthesis

- Boc-amino acids are essential in synthesizing enantiomerically pure amino acids and derivatives, offering a convenient route to both enantiomers of trans-2-aminocyclohexanecarboxylic acid, a critical building block for helical β-peptides (Berkessel et al., 2002). Their application extends to the design of side-chain amino acid-containing cross-linked polymer gels with high mechanical strength, suitable for biomedical applications (Roy et al., 2015).

Safety And Hazards

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]tetradecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16(17(21)22)20-18(23)24-19(2,3)4/h16H,5-15H2,1-4H3,(H,20,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZRHFGUPKTZOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373192 |

Source

|

| Record name | (R,S)-Boc-2-amino-tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,S)-Boc-2-amino-tetradecanoic acid | |

CAS RN |

129850-62-0 |

Source

|

| Record name | (R,S)-Boc-2-amino-tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)

![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)

![1H-Benz[f]indene, 2,3-dihydro-](/img/structure/B154233.png)